5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine typically involves the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide . This reaction yields hydrazinocarbothioamides, which are then reacted with dimethyl acetylenedicarboxylate (DMAD) to produce the target compound in high yields .
Industrial Production Methods
The reaction conditions are optimized to ensure high yield and purity, often involving cold-chain transportation and storage to maintain the compound’s stability .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine . The reactions are typically carried out in ethanol under controlled temperature and pressure conditions to ensure optimal yield and purity .
Major Products Formed
The major products formed from these reactions include various thiazole derivatives, which have been shown to possess significant medicinal and biological properties .
Scientific Research Applications
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its potential anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the aggregation factor of human platelets and poly (ADP-ribose) polymerase-1, which are involved in thrombosis and inflammation . Additionally, it acts as a fibrinogenic receptor antagonist with antithrombotic activity .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine: Similar in structure but differs in the cyclopenta ring.
Pyrazolo[3,4-d]thiazoles: These compounds share the thiazole ring but have a pyrazole ring instead of a pyrrolo ring.
Uniqueness
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine is unique due to its specific combination of the pyrrolo and thiazole rings, which confer distinct biological activities and chemical reactivity . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c6-5-8-3-1-7-2-4(3)9-5/h7H,1-2H2,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLABMGKPPOZBCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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